molecular formula C11H10FNO2 B13360007 2-(4-Fluoro-1h-indol-1-yl)propanoic acid

2-(4-Fluoro-1h-indol-1-yl)propanoic acid

Cat. No.: B13360007
M. Wt: 207.20 g/mol
InChI Key: MEZHHUMSKXFEOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluoro-1h-indol-1-yl)propanoic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom in the indole ring enhances the compound’s stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-1h-indol-1-yl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-fluoroindole.

    Alkylation: The 4-fluoroindole is then alkylated with a suitable alkylating agent to introduce the propanoic acid moiety.

    Oxidation: The resulting intermediate is oxidized to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-1h-indol-1-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atom in the indole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-Fluoro-1h-indol-1-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-1h-indol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to bind to biological targets, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Fluoro-1h-indol-1-yl)propanoic acid
  • 2-(4-Fluoro-1h-indol-3-yl)propanoic acid
  • 2-(4-Fluoro-1h-indol-2-yl)propanoic acid

Uniqueness

2-(4-Fluoro-1h-indol-1-yl)propanoic acid is unique due to the specific position of the fluorine atom in the indole ring, which influences its chemical reactivity and biological activity. The presence of the propanoic acid moiety further enhances its versatility in various chemical reactions and applications.

Properties

Molecular Formula

C11H10FNO2

Molecular Weight

207.20 g/mol

IUPAC Name

2-(4-fluoroindol-1-yl)propanoic acid

InChI

InChI=1S/C11H10FNO2/c1-7(11(14)15)13-6-5-8-9(12)3-2-4-10(8)13/h2-7H,1H3,(H,14,15)

InChI Key

MEZHHUMSKXFEOU-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)N1C=CC2=C1C=CC=C2F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.